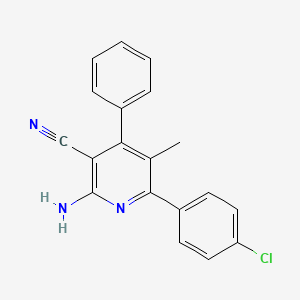
2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile is a derivative of nicotinonitrile, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly studied in the provided papers, related derivatives have been synthesized and analyzed, indicating the potential significance of such compounds in various chemical and biological applications.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives often involves multi-component reactions that can be optimized for environmental friendliness and efficiency. For instance, a related compound, 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile, was synthesized using silica-supported perchloric acid under solvent-free conditions, highlighting the trend towards greener synthesis methods . Another method for synthesizing 2-amino-4,6-diphenylnicotinonitrile employed HBF4 as a catalyst, which was studied through both experimental and theoretical approaches, suggesting an anomeric based oxidation mechanism . These methods emphasize the importance of catalyst choice and reaction conditions in the synthesis of nicotinonitrile derivatives.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, revealing two independent molecules with similar geometric parameters in the crystal . Density functional theory (DFT) calculations further support the understanding of the structural and chemical properties of these molecules, including their dimerization tendencies and the role of dispersion forces in crystal stability .
Chemical Reactions Analysis
The reactivity of nicotinonitrile derivatives can be influenced by their functional groups and molecular structure. For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations. The study of basicity and substituent effects in related compounds, such as amino-derivatives of cyclotriphosphazatrienes, provides insights into how different functional groups can affect electron density and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives are crucial for their potential applications. Spectroscopic techniques, such as NMR, UV-Visible, and FTIR, are commonly used to characterize these compounds . Theoretical calculations can predict properties like vibrational wavenumbers and non-linear optical behavior, which are important for materials science applications . Additionally, molecular docking studies can suggest potential biological activities, such as anticancer properties .
科学的研究の応用
Synthetic Applications and Biological Activities
The compound 2-Amino-6-(4-chlorophenyl)-5-methyl-4-phenylnicotinonitrile and its derivatives exhibit significant relevance in synthetic chemistry and possess various biological activities. These compounds serve as pivotal intermediates for synthesizing a wide range of heterocyclic compounds known for their pharmacological properties.
Antimicrobial and Anticancer Properties
One of the prominent applications of derivatives of this compound is in the synthesis of compounds with antimicrobial properties. Research has demonstrated the synthesis of such derivatives and their subsequent evaluation against a spectrum of Gram-positive, Gram-negative bacteria, and fungi. These studies underline the potential of these compounds in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015). Additionally, certain derivatives have been synthesized and assessed for their anticancer activities, showcasing the versatility of this compound in medicinal chemistry applications (Mansour, Sayed, Marzouk, & Shaban, 2021).
Heterocyclic Synthesis and Structural Studies
The ability of this compound derivatives to serve as key synthons for synthesizing a variety of heterocyclic compounds has been explored extensively. This includes the synthesis of indole-containing triazoles, pyrazoles, and pyrimidines, which are evaluated for their antimicrobial activities, indicating the compound's utility in developing new therapeutic agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011). Moreover, studies involving single-crystal X-ray diffraction and DFT-D3 calculations on derivatives highlight the importance of structural elucidation in understanding the chemical and physical properties of these compounds (Hosseinzadeh, Khavani, Ramazani, Ahankar, & Kinzhybalo, 2021).
Green Chemistry Approaches
The synthesis of this compound derivatives aligns with green chemistry principles, utilizing water as a solvent and promoting reactions under ultrasound irradiation. This approach not only enhances reaction efficiencies but also contributes to environmentally sustainable synthetic methodologies (Safari, Banitaba, & Khalili, 2012).
作用機序
特性
IUPAC Name |
2-amino-6-(4-chlorophenyl)-5-methyl-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-12-17(13-5-3-2-4-6-13)16(11-21)19(22)23-18(12)14-7-9-15(20)10-8-14/h2-10H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNJJNIVYCPLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CC=C(C=C2)Cl)N)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

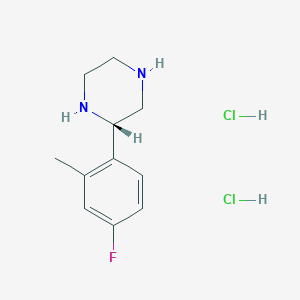
![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2545393.png)

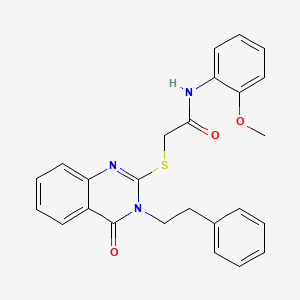
![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)
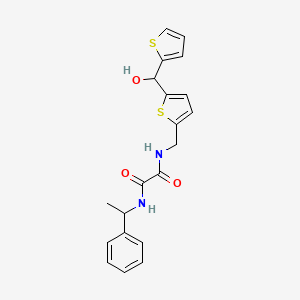
![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)
![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)
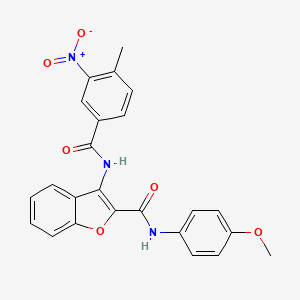
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
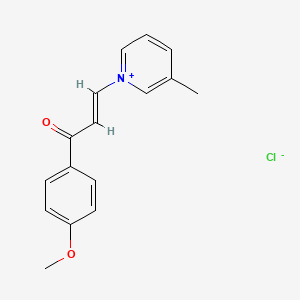
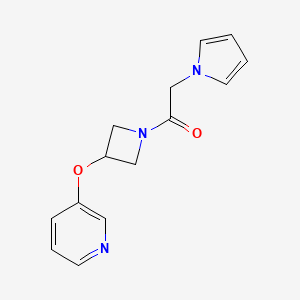
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)